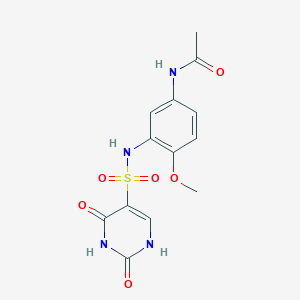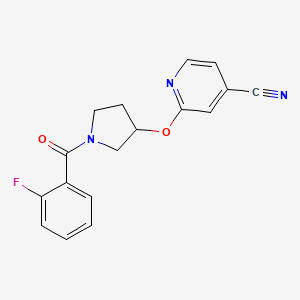
2-((1-(2-Fluorobenzoyl)pirrolidin-3-il)oxi)isonicotinonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile is a complex organic compound featuring a pyrrolidine ring substituted with a 2-fluorobenzoyl group and an isonicotinonitrile moiety
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding studies.
Medicine
Medicinally, the compound is investigated for its potential as a pharmacophore in drug design. The presence of the fluorobenzoyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and fluorine substitution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a γ-aminobutyric acid derivative.
Introduction of the 2-Fluorobenzoyl Group: This step involves the acylation of the pyrrolidine ring using 2-fluorobenzoyl chloride in the presence of a base like triethylamine.
Attachment of the Isonicotinonitrile Moiety: The final step involves the nucleophilic substitution reaction where the pyrrolidine derivative reacts with isonicotinonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic fluorine can be substituted under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The nitrile group can participate in coordination with metal ions or act as a hydrogen bond acceptor.
Comparación Con Compuestos Similares
Similar Compounds
2-((1-(2-Chlorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile: Similar structure but with a chlorine substituent instead of fluorine.
2-((1-(2-Methylbenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile: Contains a methyl group instead of fluorine.
2-((1-(2-Bromobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile: Bromine substituent instead of fluorine.
Uniqueness
The fluorine atom in 2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. This makes it distinct from its chloro, methyl, and bromo analogs, which may have different reactivity and biological profiles.
Propiedades
IUPAC Name |
2-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-15-4-2-1-3-14(15)17(22)21-8-6-13(11-21)23-16-9-12(10-19)5-7-20-16/h1-5,7,9,13H,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMAYXLDWHKJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C#N)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2578068.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2578069.png)
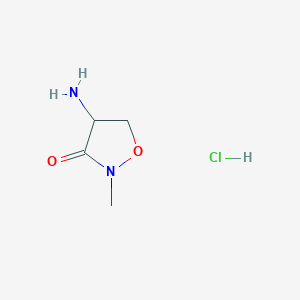
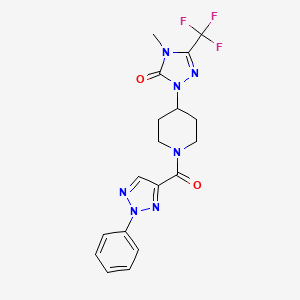

![N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2578074.png)
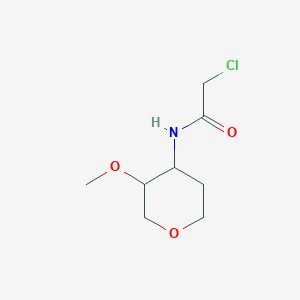

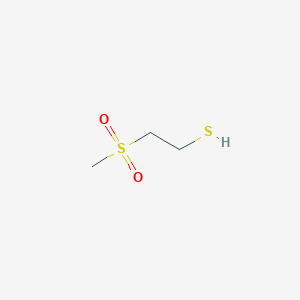
![methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2578081.png)
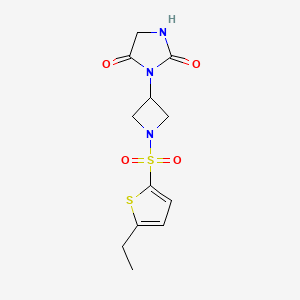

![2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2578090.png)
